molecular formula C11H15BrO B1290851 1-(2-Bromoethoxy)-2-isopropylbenzene CAS No. 3245-44-1

1-(2-Bromoethoxy)-2-isopropylbenzene

Cat. No. B1290851
CAS RN: 3245-44-1
M. Wt: 243.14 g/mol
InChI Key: DAGDLSRRQJATCV-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-isopropylbenzene, also known as 2-Bromoethoxyisopropylbenzene, is an aromatic compound that is composed of a benzene ring with an ethoxy group and a bromine atom attached to it. It is a colorless liquid at room temperature and has a boiling point of 166°C and a melting point of -37°C. It is soluble in water, ethanol, and other organic solvents. This compound has a variety of applications in the fields of organic chemistry, medicinal chemistry, and materials science.

Scientific Research Applications

Synthesis Applications

  • Intermediate in Pharmaceutical Synthesis : 1-(2-Bromoethoxy)-4-nitrobenzene, related to 1-(2-Bromoethoxy)-2-isopropylbenzene, is an intermediate in the synthesis of dofetilide, a medication for arrhythmia. This demonstrates its role in complex pharmaceutical syntheses (Zhai Guang-xin, 2006).

Chemical Reaction Studies

  • High-Pressure Kinetic Analysis : A study involving 2-(Benzyloxy)-3-bromotropone, a compound similar in structure to this compound, focused on its thermal rearrangement under high pressure. This adds to the understanding of sigmatropic rearrangements in organic chemistry (S. Sugiyama, A. Mori, H. Takeshita, 1987).

Material Science Applications

Organic Chemistry

  • Catalysis in Synthesis : The synthesis of 1-bromo-2-aryloxyethane derivatives, including compounds structurally related to this compound, demonstrates its use in organic synthesis reactions. This research could guide the development of new organic synthesis methodologies (Yina Pájaro, Á. Sathicq, Esneyder Puello-Polo, Astrid Pérez, G. Romanelli, Jorge Trilleras, 2017).

Environmental Chemistry

  • Photooxidation Studies : The photooxidation of cumene (isopropylbenzene) in natural waters, which relates to the behavior of similar compounds like this compound, sheds light on the environmental chemistry and behavior of these compounds (T. Mill, D. G. Hendry, Harold Richardson, 1980).

properties

IUPAC Name

1-(2-bromoethoxy)-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-9(2)10-5-3-4-6-11(10)13-8-7-12/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGDLSRRQJATCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640852
Record name 1-(2-Bromoethoxy)-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3245-44-1
Record name 1-(2-Bromoethoxy)-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Bromoethoxy)-2-isopropylbenzene
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